molecular formula C10H10 B1330938 1-Ethyl-2-ethynylbenzene CAS No. 75659-49-3

1-Ethyl-2-ethynylbenzene

Cat. No. B1330938
CAS RN: 75659-49-3
M. Wt: 130.19 g/mol
InChI Key: AXGGKLZJFFAHEK-UHFFFAOYSA-N
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Description

1-Ethyl-2-ethynylbenzene is a compound that can be synthesized through the catalytic cycloisomerization of 1-alkyl-2-ethynylbenzenes. This process can be facilitated by metal salts such as PtCl2, PtCl4, and [RuCl2(CO)3]2, which are known to be effective catalysts for this reaction, even at ambient temperatures . The compound is related to ethynylbenzene, which has been studied for its pyrolysis products and molecular structure .

Synthesis Analysis

The synthesis of 1-Ethyl-2-ethynylbenzene derivatives can be achieved through the catalytic cycloisomerization of 1-alkyl-2-ethynylbenzenes. Platinum and ruthenium chloride catalysts have been shown to be effective in producing substituted indenes from these compounds. The mechanism involves the formation of a vinylidene intermediate and a turnover-limiting 1,5-shift of benzylic hydrogen . Ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzenes has also been reported to proceed efficiently, particularly with electron-rich benzenes, via a 1,5-hydrogen shift of initial metal-vinylidene intermediates .

Molecular Structure Analysis

The molecular structure of ethynylbenzene, a related compound to 1-Ethyl-2-ethynylbenzene, has been determined by gas-phase electron diffraction and quantum chemical calculations. The structure has been found to deviate from planarity due to large-amplitude motions of the substituents out of the plane of the benzene ring. The variations in the ring C-C bonds and C-C-C angles are influenced by the substitution pattern, with the mean length of the ring C-C bonds increasing with each ethynyl group .

Chemical Reactions Analysis

1-Ethyl-2-ethynylbenzene can undergo various chemical reactions, including cycloaddition reactions. For instance, 1-(alkylsulfinyl- and -alkylsulfonyl)-2-(F-alkyl)ethynes, which are structurally similar, can act as strong dienophiles in cycloaddition reactions to produce F-alkylated sulfinyl- and sulfonylbenzenes . The pyrolysis of ethynylbenzene has been studied, revealing a complex mixture of reaction products, including phenylnaphthalenes and indenes, which suggests that H atoms play a significant role as chain carriers in these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-2-ethynylbenzene can be inferred from studies on related compounds. For example, the crystal structures of diethylbenzenes and ethylbenzene have been grown in situ, showing that molecules are linked together by (Ar)C-H...π and CH2...π contacts . The autoxidation mechanism of ethylbenzene has been elucidated, providing insights into the reactivity and stability of the ethylbenzene moiety under oxidative conditions .

Scientific Research Applications

Pyrolysis and Radical Formation

1-Ethyl-2-ethynylbenzene, closely related to ethynylbenzene, undergoes pyrolysis forming various radicals and carbenes, contributing to the synthesis of compounds like naphthalene and acenaphthylene. This process involves ethyne addition and cyclization reactions, indicating its potential in thermal conversion studies of hydrocarbons (Guthier et al., 1995) (Hofmann et al., 1995).

Catalytic Cyclization

1-Ethyl-2-ethynylbenzene derivatives are subject to ruthenium-catalyzed cyclization, forming products like 1H-indene and 1-indanone. The process highlights the chemical's reactivity and its utility in catalytic transformations, especially for substrates with electron-rich benzenes (Odedra et al., 2007).

Photooxidation and Photosensitization

In the field of photochemistry, 1-Ethyl-2-ethynylbenzene, akin to ethynylbenzene, serves as an efficient photosensitizer. It's particularly effective in microwave-assisted photooxidation of sulfoxides, indicating its potential in photochemical reactions and its superior performance compared to traditional photosensitizers (Matsukawa et al., 2021).

Synthesis and Characterization

The compound is involved in various synthesis processes. For instance, it's used in the decarboxylative coupling of allylic alkynoates with arynes, indicating its versatility in chemical synthesis (Pi et al., 2009). Similarly, it's employed in cyclotrimerization reactions to produce compounds like 1,3,5-Tri(p-chlorophenyl)benzene, showcasing its application in producing complex chemical structures (Li-ming, 2008).

properties

IUPAC Name

1-ethyl-2-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-3-9-7-5-6-8-10(9)4-2/h1,5-8H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGGKLZJFFAHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348440
Record name 1-ethyl-2-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-ethynylbenzene

CAS RN

75659-49-3
Record name 1-ethyl-2-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DJ Hamnett, WJ Moran - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
… General synthesis of 1-benzenesulfonyl-3-methyl-indene (4) from 1-ethyl-2-ethynylbenzene(aryl)iodonium tosylates (2). To a solution of 1-ethyl-2-ethynylbenzene(aryl)iodonium …
Number of citations: 50 pubs.rsc.org
M Schilz, H Plenio - The Journal of Organic Chemistry, 2012 - ACS Publications
The conversion–time data for 168 different Pd/Cu-catalyzed Sonogashira cross-coupling reactions of five arylacetylenes (phenylacetylene; 1-ethynyl-2-ethylbenzene; 1-ethynyl-2,4,6-R …
Number of citations: 175 pubs.acs.org
UF Röhrig, SR Majjigapu, A Grosdidier… - Journal of medicinal …, 2012 - ACS Publications
… Synthesized from 1-ethyl-2-ethynylbenzene (71) and TMSN 3 according to the general procedure to afford 28 as yellow oil in 73% yield. IR (film): ν 3139, 2965, 2931, 2873, 1465, 1443, …
Number of citations: 172 pubs.acs.org
AE Koumbis, CM Kyzas, A Savva, A Varvoglis - Molecules, 2005 - mdpi.com
The preparation of phenylsulfonyl indene derivatives and phenylsulfonyl-acetylenes from readily available alkynyl(phenyl)iodonium tetrafluoroborates and triflates was investigated …
Number of citations: 24 www.mdpi.com

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